Streptin 1
Description
Properties
bioactivity |
Antimicrobial |
|---|---|
sequence |
VGSRYLCTPGSCWKLVCFTTTVK |
Origin of Product |
United States |
Genetic Determinants and Biosynthetic Pathways of Streptin 1
Identification and Characterization of the Streptin 1 Gene Cluster
The streptin gene cluster in S. pyogenes resembles those of other type A1 lantibiotics. asm.orgnih.govnih.gov Research has identified several key genes within this locus that are essential for streptin production. nih.govmdpi.com
The srtA Gene: Precursor Peptide Encoding
The srtA gene is the structural gene that encodes the precursor peptide of streptin. asm.orgnih.govnih.govmdpi.com This precursor peptide undergoes a series of modifications to become the mature, active this compound. asm.orgnih.govnih.govmdpi.com The srtA gene has been found to be widespread among S. pyogenes strains. asm.orgnih.govnih.gov
Auxiliary Genes (srtB, srtC, srtT) and Their Roles in Processing and Transport
Several auxiliary genes within the streptin locus are crucial for the processing and transport of the streptin precursor peptide. These include srtB, srtC, and srtT. asm.orgnih.govnih.gov While the specific functions of each protein are not detailed in the provided snippets, these genes are generally understood to encode proteins involved in the dehydration of serine and threonine residues, cyclization reactions to form thioether rings, and the export of the modified peptide from the cell. asm.orgnih.govnih.govnih.govresearchgate.net Deletions in the region encompassing srtB, srtC, and srtT have been linked to the failure of some srtA-positive strains to produce active streptin. asm.orgnih.govnih.gov
Genomic Distribution of the this compound Locus Across Streptococcus pyogenes Strains
The srtA gene, encoding the streptin precursor, is widely distributed among S. pyogenes strains, being detected in a significant percentage of tested strains. asm.orgnih.govnih.gov However, the presence of srtA does not always correlate with the production of active streptin. asm.orgnih.govnih.gov Studies have shown that only a subset of srtA-positive strains actually produce active streptin. asm.orgnih.govnih.gov This discrepancy has been attributed, in part, to deletions within the streptin locus, specifically affecting genes like srtB, srtC, and srtT, which are necessary for processing and transport. asm.orgnih.govnih.gov Genomic comparisons of streptin-expressing and non-expressing strains have revealed deletions in this region in non-producers. nih.gov
Table 1: Distribution of srtA and Active Streptin Production in S. pyogenes Strains asm.orgnih.govnih.gov
| Strain Characteristic | Number of Strains Tested | Number of srtA-Positive Strains | Number of Strains Producing Active Streptin |
| Various M serotypes | 58 | 40 | 10 |
Note: Data compiled from multiple sources, focusing on the prevalence of the srtA gene and observed streptin production.
Ribosomal Synthesis of the this compound Precursor Peptide
Like other lantibiotics, this compound is synthesized ribosomally as a precursor peptide encoded by the srtA gene. wikipedia.orgnih.govmdpi.com This process involves the translation of the srtA mRNA into a linear polypeptide chain by the ribosome. mdpi.com The precursor peptide typically consists of a leader peptide and a core peptide region that will undergo post-translational modifications. mdpi.com Ribosomal synthesis is a key characteristic distinguishing lantibiotics from non-ribosomally synthesized peptides. mdpi.comresearchgate.net
Post-Translational Modifications in this compound Biogenesis
Following ribosomal synthesis, the linear streptin precursor peptide undergoes extensive post-translational modifications to become the mature, biologically active form. wikipedia.orgnih.govmdpi.com These modifications are crucial for the formation of the characteristic polycyclic structure of lantibiotics. wikipedia.orgnih.govpnas.org
Enzymatic Dehydration and Thioether Ring Formation (Lanthionine and Methyllanthionine)
A hallmark of lantibiotic biosynthesis is the enzymatic dehydration of specific serine and threonine residues within the core peptide. nih.govpnas.orgresearchgate.netactanaturae.ru This dehydration results in the formation of dehydroalanine (B155165) (from serine) and dehydrobutyrine (from threonine). researchgate.netactanaturae.ru Subsequently, cysteine residues in the peptide undergo an enzyme-catalyzed addition reaction with these dehydrated amino acids. researchgate.netatamanchemicals.com This reaction forms intramolecular thioether bridges, resulting in the non-canonical amino acids lanthionine (B1674491) and methyllanthionine. wikipedia.orgnih.govpnas.orgresearchgate.netactanaturae.ru Lanthionine is formed by the reaction between a cysteine and a dehydrated serine, while methyllanthionine is formed from a cysteine and a dehydrated threonine. researchgate.netwikipedia.org These thioether rings are essential for the structural integrity and biological activity of this compound. wikipedia.orgpnas.org The enzymes responsible for these dehydration and cyclization reactions are encoded within the streptin gene cluster, likely corresponding to some of the auxiliary genes like srtB and srtC. asm.orgnih.govnih.govnih.govresearchgate.net
Leader Peptide Cleavage and Maturation into this compound and Streptin 2 Forms
Streptin, like other lanthipeptides, is initially synthesized as a precursor peptide comprising an N-terminal leader peptide and a C-terminal core peptide. frontiersin.org The core peptide undergoes extensive post-translational modifications, including the dehydration of serine and threonine residues and the subsequent cyclization with cysteine residues to form characteristic thioether rings (lanthionine and methyllanthionine). frontiersin.org These modifications are guided by tailoring enzymes, often directed by the leader peptide. frontiersin.orgmdpi.com
Maturation of the precursor peptide into the active lantibiotic typically involves the proteolytic cleavage and removal of the leader peptide. frontiersin.orgmdpi.comasm.org In the case of streptin, this maturation process results in the formation of two major active forms: this compound and Streptin 2. nih.govresearchgate.netasm.orgnih.govmdpi.com this compound represents the fully processed peptide. nih.govresearchgate.netasm.orgnih.gov Streptin 2 retains an additional three amino acids (TPY) at its N-terminus compared to this compound, suggesting an alternative or incomplete leader peptide cleavage event. nih.govresearchgate.netasm.orgnih.gov The molecular masses of these two forms reflect this difference in amino acid composition. nih.govresearchgate.netasm.orgnih.gov
| Streptin Form | Amino Acid Length | Molecular Mass (Da) | N-terminal Sequence |
| This compound | 23 | 2424 | Fully processed |
| Streptin 2 | 26 | 2821 | TPY-Streptin 1 |
Small quantities of this compound and Streptin 2 in various stages of dehydration have also been observed in S. pyogenes extracts. nih.govresearchgate.netasm.orgnih.gov
Mechanisms of Autoregulation in this compound Production
A notable characteristic of streptin production in S. pyogenes is its autoregulatory nature. Both the this compound and Streptin 2 forms have been shown to specifically induce their own production when added to cultures of a producing strain. nih.govresearchgate.netasm.orgnih.govmdpi.comcapes.gov.br This positive feedback loop ensures that once a certain threshold concentration of streptin is reached, the bacterium is signaled to produce more.
The genetic basis for this autoregulation lies within the srtRK genes of the streptin locus. mdpi.com These genes encode a two-component signal transduction system, a common regulatory mechanism in bacteria. mdpi.com It is proposed that this system is activated by the presence of streptin peptides, which likely interact with the sensor kinase (SrtK), leading to phosphorylation and activation of the response regulator (SrtR). mdpi.comasm.org Activated SrtR would then modulate the transcription of the genes in the streptin cluster, including srtA, thereby upregulating streptin biosynthesis. mdpi.comasm.org
Analysis of Non-Productive this compound Genotypes in Streptococcus pyogenes
Despite the widespread presence of the srtA structural gene across S. pyogenes strains, functional production of active streptin is observed in only a subset of these strains. nih.govresearchgate.netasm.orgnih.govmdpi.com Studies have indicated that while srtA is present in a significant majority of tested strains, active streptin is produced by a considerably smaller proportion. nih.govresearchgate.netasm.orgnih.gov
Research findings on the prevalence of srtA and active streptin production are summarized below:
| Study | Number of S. pyogenes Strains Tested | Strains Positive for srtA | Strains Producing Active Streptin | Percentage of srtA-Positive Strains Producing Active Streptin |
| nih.govresearchgate.netasm.orgnih.gov | 58 (representing different M serotypes) | 40 | 10 | 25% |
This discrepancy between the presence of the structural gene and the production of the active lantibiotic indicates that other factors are critical for functional streptin expression. mdpi.com The failure of some srtA-positive strains to produce streptin can be attributed to genetic deficiencies or impaired transcriptional regulation of the streptin locus. nih.govresearchgate.netasm.orgnih.govmdpi.com
Impact of Genetic Deletions on Streptin Processing and Transport
A significant factor contributing to the non-productive phenotype in some srtA-positive S. pyogenes strains is the presence of genetic deletions within the streptin locus. nih.govresearchgate.netasm.orgnih.govepa.gov Specifically, an approximately 4.5-kb deletion has been identified in the streptin gene cluster of certain non-producing strains. nih.govresearchgate.netasm.orgnih.govepa.gov
This deletion encompasses key auxiliary genes that are essential for the proper processing and transport of the streptin precursor peptide. nih.govresearchgate.netasm.orgnih.govepa.gov These genes include srtB and srtC, which are putatively involved in the modification steps of the lantibiotic, and srtT, which is likely responsible for its transport across the cell membrane. asm.orgnih.govmdpi.commdpi.comepa.gov The absence of functional proteins encoded by these genes due to the deletion disrupts the downstream steps required to convert the srtA-encoded precursor into mature, active streptin and secrete it from the cell. nih.govresearchgate.netasm.orgnih.gov Analysis of the srt loci in different S. pyogenes strains has illustrated these genomic differences, with non-producing strains showing absent regions corresponding to these crucial auxiliary genes. nih.govresearchgate.net
Transcriptional Regulation and Defective srtA Expression
Beyond genetic deletions affecting processing and transport genes, another reason for the lack of active streptin production in some srtA-positive strains is defective transcriptional activation of the srtA gene itself. nih.govresearchgate.netasm.orgnih.gov Even when the structural gene and potentially the auxiliary genes are present, issues at the level of gene expression can prevent the synthesis of the streptin precursor.
Molecular Mechanisms of Streptin 1 Action
Cellular Targets and Inhibitory Spectrum of Streptin 1
This compound exhibits an antimicrobial spectrum primarily directed against Gram-positive bacteria. nih.govasm.org Studies on related bacteriocins from Streptococcus mutans, such as mutacin 1140, which is also a lantibiotic, have shown activity against a range of Gram-positive organisms including Streptococcus sanguis, Streptococcus salivarius, Streptococcus pyogenes, Streptococcus mitis, Lactobacillus salivarius, oxacillin- and vancomycin-resistant Staphylococcus aureus, and Actinomyces species. researchgate.net While specific detailed data on the full spectrum of this compound itself is less extensively documented in the provided sources, its classification as a type A1 lantibiotic produced by S. pyogenes suggests a similar mode of action and likely a comparable spectrum targeting Gram-positive bacteria. asm.orgnih.gov
Research indicates that approximately 10% of Streptococcus pyogenes strains can inhibit the growth of various indicators in standardized bacteriocin (B1578144) typing schemes due to the production of streptin. asm.org
Interaction with Bacterial Cell Membranes and Membrane Integrity
Lantibiotics, including type A1 lantibiotics like this compound, are known to exert their antimicrobial effect largely through interactions with the bacterial cell membrane. nih.gov These peptides can disrupt membrane integrity, leading to pore formation or other forms of damage that compromise the cell's ability to maintain homeostasis. frontiersin.org While the precise details of this compound's interaction with membranes are not explicitly detailed in the provided search results, the mechanism of action for many lantibiotics involves binding to lipid II, a crucial precursor in bacterial cell wall synthesis. This binding can lead to pore formation in the membrane and inhibition of cell wall synthesis.
Studies on protein-membrane interactions often utilize techniques involving biotinylated lipids and streptavidin to study how proteins associate with and affect lipid bilayers, highlighting the importance of membrane interactions as a target. nih.govresearchgate.netacs.orgelifesciences.org The interaction of antimicrobial peptides with membranes can be investigated by quantifying viable cells alongside permeabilized cells using fluorescent dyes that enter cells with compromised membranes. frontiersin.org
Molecular Events Leading to Growth Inhibition in Target Microorganisms
The primary molecular events leading to growth inhibition by this compound are linked to its interaction with the bacterial cell membrane. nih.govnih.gov By disrupting membrane integrity or interfering with essential membrane-associated processes, this compound can lead to a loss of membrane potential, leakage of intracellular components, and ultimately, cell death. frontiersin.org For lantibiotics targeting lipid II, the sequestration of this molecule not only inhibits cell wall synthesis but also facilitates membrane insertion and pore formation, leading to rapid depolarization and cell killing.
Research on the mechanism of inhibition by other bacterial species, such as Streptococcus downii, suggests that the production of bacteriocins is a key mechanism for inhibiting the growth of target bacteria like Streptococcus mutans. nih.gov This inhibitory effect can be abolished by treatment with proteinase K, indicating the peptide nature of the inhibitory molecules. nih.gov
Distinction from Other Antimicrobial Mechanisms (e.g., Protein Synthesis Inhibition, DNA Replication Interference)
This compound's mechanism of action is distinct from that of antibiotics that target protein synthesis or DNA replication. nih.govnih.govbiologists.combiorxiv.orgresearchgate.netnih.govub.eduportlandpress.com Antibiotics like streptomycin, an aminoglycoside, inhibit protein synthesis by binding to the ribosome. nih.govresearchgate.net Other antimicrobial agents interfere with DNA replication by targeting enzymes involved in DNA synthesis or repair, or by interfering with the replication origin licensing or fork progression. nih.govnih.govub.eduportlandpress.com
In contrast, this compound, as a lantibiotic, primarily targets the bacterial cell membrane and/or cell wall synthesis machinery. nih.govnih.govasm.orgfrontiersin.org This membrane-centric mechanism is fundamentally different from inhibiting intracellular processes like protein synthesis or DNA replication. nih.govnih.govbiologists.combiorxiv.orgresearchgate.netnih.govub.eduportlandpress.com
Potential Role of Post-Translational Modifications in Activity
This compound is a lantibiotic, which are a class of ribosomally synthesized and post-translationally modified peptides. researchgate.net The defining feature of lantibiotics is the presence of unusual amino acids, lanthionine (B1674491) and methyllanthionine, which are formed by the post-translational modification of serine and threonine residues. researchgate.net These modifications, along with the formation of (methyl)lanthionine rings, are crucial for the characteristic structure and biological activity of lantibiotics. researchgate.net
Post-translational modifications (PTMs) in general play a critical role in regulating protein function, stability, localization, and interactions. asm.orgnih.govnih.govacs.orgplos.org For this compound, these specific post-translational modifications are not merely regulatory but are integral to its formation as a mature, active lantibiotic peptide capable of exerting its antimicrobial effects, particularly its interaction with the bacterial membrane and potential target molecules like lipid II. nih.govresearchgate.netfrontiersin.org The gene cluster for streptin production resembles that of other type A1 lantibiotics, highlighting the genetic basis for these essential modifications. asm.org
Biological Roles and Ecological Impact of Streptin 1
Streptin 1 in Microbial Competition Dynamics
Bacteriocins like this compound are essential tools in microbial competition, enabling producer organisms to gain a selective advantage by inhibiting the growth of susceptible competitors. This compound exhibits broad-spectrum inhibitory activity against a range of Gram-positive species, including various streptococci and other bacteria belonging to the phylum Firmicutes. This antagonistic capability allows S. pyogenes to establish and maintain its presence in competitive niches, such as the oropharynx. asau.ru The expression of bacteriocins is directly linked to enhanced colonization potential for the producing bacteria. asau.ru
Contribution to Colonization Patterns of Streptococcus pyogenes in Commensal and Pathogenic Contexts
The production of this compound influences the colonization patterns of Streptococcus pyogenes. By suppressing the growth of competing microbial populations, this compound can facilitate the establishment and persistence of producer strains. asau.ru S. pyogenes is recognized as an adept colonizer capable of exploiting diverse host niches. asau.ru The distribution and expression of lantibiotic gene clusters, including those for streptin, vary among S. pyogenes strains, reflecting different strategies for navigating interbacterial competition and interacting with the host environment. asau.ru The modulation of microbial communities by bacteriocins like this compound is an area of interest for potential novel strategies to manage S. pyogenes colonization and associated infections. asau.ru
Interspecies Variability and Its Implications for Ecological Niche
Streptin exists in two primary forms: this compound and Streptin 2. This compound is a 23-amino-acid peptide with a molecular mass of 2424 Da, while Streptin 2 is a 26-amino-acid peptide with a mass of 2821 Da, containing three additional amino acids at the N-terminus. asau.ru Both forms have been purified from S. pyogenes strains. asau.ru While the structural gene (srtA) for streptin is widely distributed among S. pyogenes strains, the production of active streptin is not universal, occurring in only a subset of srtA-positive strains. This variability in expression can be attributed to factors such as deletions within the streptin locus or defects in srtA transcription.
The presence and activity of bacteriocins show considerable inter-strain variability within both S. pyogenes and Streptococcus salivarius. asau.ru This molecular diversity and variable expression of streptin contribute to the ecological niche differentiation among streptococcal strains, influencing their competitive capabilities and interactions within polymicrobial communities. asau.ru
| Compound Name | Producer Species | Amino Acid Count | Molecular Mass (Da) |
| This compound | Streptococcus pyogenes (S. salivarius) | 23 | 2424 |
| Streptin 2 | Streptococcus pyogenes | 26 | 2821 |
Note: While this compound has been purified from S. pyogenes, some sources also associate it with S. salivarius. asau.ru
Role in Host-Microbe Interactions (excluding clinical outcomes)
Beyond their direct effects on bacterial competitors, lantibiotics like this compound also play a role as mediators in host-microbe interactions. asau.ru Streptin-1 has been identified as a quorum-sensing molecule (QSM) produced by Gram-positive bacteria. These cationic QSMs, including Streptin-1, have been shown to interact with specific host cell receptors, such as the Mas-related G-protein-coupled receptors MRGPRX2 (in humans) and Mrgprb2 (in mice), which are expressed on mast cells.
The interaction of Streptin-1 with these mast cell receptors can trigger mast cell activation and degranulation. This host response can contribute to antibacterial immunity and facilitate bacterial clearance. This interaction highlights a host defense mechanism that can sense bacterial communication molecules. Mast cells, through such interactions, contribute to maintaining the ecological balance of host tissues, such as the skin, by recognizing microbial signals and influencing immune responses against potential pathogens while tolerating commensal bacteria.
Methodologies for Streptin 1 Research and Characterization
Purification Techniques for Streptin 1 and Its Derivatives (e.g., Reversed-Phase Chromatography)
Purification of this compound and its derivatives from bacterial extracts is a critical initial step for detailed characterization. Reversed-phase chromatography is a widely used and effective technique for this purpose, particularly for peptides like this compound due to its reproducibility and broad applicability waters.com.
This compound and a related form, Streptin 2 (which has three additional amino acids at the N-terminus), have been purified to homogeneity from acidified methanol (B129727) extracts of S. pyogenes cells using a series of reversed-phase chromatographic separations nih.gov. Reversed-phase chromatography separates compounds based on their hydrophobicity waters.com. Stationary phases typically involve non-polar materials like C18-bonded silica, while the mobile phase consists of water mixed with a polar organic solvent such as acetonitrile (B52724) or methanol waters.com. More hydrophobic peptides will be retained longer on the column waters.com.
The purification process often involves multiple steps to achieve high purity. For peptides, reversed-phase chromatography is commonly employed at the semi-preparative scale for isolation waters.com. Factors such as pH modifiers or buffers may be needed when purifying ionizable compounds to ensure retention on hydrophobic media and elution in sharp peaks biotage.com. Adjusting the mobile phase pH can force the equilibrium of ionizable compounds into a state that enhances retention and separation biotage.com.
Bacteriocin (B1578144) Fingerprinting Schemes for Detection and Differentiation
Bacteriocin fingerprinting is a valuable agar (B569324) culture-based methodology used for the initial detection and differentiation of bacteriocin-like inhibitory substances (BLIS), including this compound, in streptococcal populations mdpi.comscilit.com. This scheme classifies bacterial strains based on their production of and sensitivity to bacteriocins mdpi.com.
The process involves assessing the inhibitory spectrum of a test strain against a set of standardized indicator bacteria on a designated agar medium under standardized conditions mdpi.com. This results in the assignment of a bacteriocin "P-type" (production type) to the test strain mdpi.com. For example, S. pyogenes strain FF22 is assigned a P-type 436 based on its inhibition pattern against a set of nine standard indicator bacteria (I1 to I9) nih.gov. Approximately 10% of S. pyogenes strains inhibit the growth of all nine indicators in a standardized streptococcal bacteriocin typing scheme, and this inhibitory profile, referred to as bacteriocin producer (P)-type 777 activity, has been shown to be due to Streptin, a type A1 lantibiotic nih.gov.
BLIS fingerprinting has been instrumental in establishing that bacteriocin production is frequent and heterogeneous within streptococci researchgate.net. It has also helped identify unique inhibition patterns that suggest the expression of uncharacterized bacteriocin loci, stimulating further research into the diversity of antimicrobial peptides mdpi.com.
Bioassays for Monitoring this compound Production and Activity (e.g., Plate Assay Methods)
Bioassays are essential for monitoring the production and activity of this compound. These assays typically measure the ability of this compound to inhibit the growth of susceptible microorganisms. Plate assay methods, often based on deferred antagonism, are commonly used.
In a typical plate assay for bacteriocin activity, a producer strain is inoculated onto an agar medium, and after a period of growth, indicator strains are inoculated perpendicularly or overlaid onto the plate nih.gov. Inhibition zones around the producer colony indicate bacteriocin production nih.gov. A standardized streptococcal bacteriocin typing scheme utilizes a deferred antagonism test on blood agar medium with a set of nine standard indicator bacteria to detect patterns of inhibitory activity nih.gov.
Bioassays can also be used to monitor the induction of bacteriocin production. For instance, a plate induction assay has been used with Streptin. In this assay, inducing preparations of purified this compound or Streptin 2 were added to cultures of a producer strain, and an increased inhibitory zone against an indicator strain compared to the uninduced control culture indicated induction nih.gov.
Quantitative bioassays, such as those measuring the hydrolysis of a synthetic substrate by an enzyme like plasmin which can be adapted for other antimicrobial activities, can provide a more precise measure of activity bioassaysys.com. These often involve monitoring a change in absorbance over time in a microplate format bioassaysys.com. While bioassays are valuable for assessing biological activity, they can be subject to variability due to factors such as cell viability, culture conditions, and incubation times nih.gov.
Genetic Manipulation Techniques for Elucidating Biosynthetic Pathways
Genetic manipulation techniques are crucial for understanding the biosynthetic pathway of this compound. Streptin is a lantibiotic, and its biosynthesis involves a gene cluster nih.gov. Elucidating these pathways typically involves techniques such as gene knockout, overexpression, and the introduction of genetic constructs.
The streptin gene cluster resembles that of other type A1 lantibiotics nih.gov. Studies have shown that the structural gene for streptin (srtA) is widespread in S. pyogenes, but not all strains producing this gene produce active streptin nih.gov. Genetic analysis has revealed that the failure to express active streptin in some strains can be attributed to genetic deletions in the streptin loci, specifically encompassing genes putatively encoding proteins involved in streptin processing (srtB and srtC) and transport (srtT) nih.gov. In other cases, defective srtA transcription appears to be the cause nih.gov.
Genetic manipulation in Streptomyces, a genus known for producing a wide variety of natural products including antibiotics, provides a framework for understanding how similar techniques can be applied to study bacteriocin biosynthesis in Streptococcus mdpi.com. Approaches include expressing multiple copies of the entire biosynthetic gene cluster, refactoring gene clusters by modifying regulatory elements, expressing clusters in optimized hosts, and deleting repressor genes mdpi.com. Advances in sequencing and bioinformatics tools facilitate the identification of new biosynthetic gene clusters and targets for manipulation mdpi.com.
Approaches for Studying Structural-Functional Relationships (e.g., site-directed mutagenesis of the precursor peptide)
Understanding how the structure of this compound relates to its biological function is essential for potential modification or optimization. Approaches for studying these structural-functional relationships often involve targeted modifications to the peptide sequence and subsequent analysis of the altered peptide's activity.
Site-directed mutagenesis is a powerful technique used to introduce specific changes (substitutions, insertions, deletions) into the coding sequence of a gene, thereby altering the amino acid sequence of the resulting protein or peptide genewiz.comnih.govspringernature.com. By making specific changes to the precursor peptide gene of this compound, researchers can investigate the role of individual amino acids or regions in processes such as post-translational modification, transport, processing, and interaction with target cells or immunity mechanisms.
Structural Functional Relationships and Analog Research
Investigation of Thioether Bridging Structures and Their Influence on Activity
Thioether bridges, formed between dehydrated serine or threonine residues and cysteine residues, are a defining feature of lantibiotics and play a crucial role in their structural stability and biological activity oup.comroyalsocietypublishing.orgnih.govlambris.com. These bridges confer proteolytic stability, which is a significant advantage for therapeutic peptides nih.govcsmres.co.uk.
In Streptin 1, two possible bridging structures have been proposed based on the known structure of the nisin propeptide researchgate.netnih.govresearchgate.net. One possibility involves the formation of a lanthionine (B1674491) bridge between a serine residue located between a glycine (B1666218) and a cysteine in a conserved motif (LCTPGC) and a downstream cysteine. This specific serine residue is unique to streptin compared to nisin and subtilin and its involvement in bridge formation could potentially constrain the flexibility of the molecule nih.gov. A relatively flexible hinge region in other type A1 lantibiotics, like nisin, has been shown to be important for their membrane pore-forming capability nih.gov. Therefore, if this bridging occurs, pore formation might not be the primary mechanism of streptin's killing action nih.gov.
Alternatively, a 3-methyllanthionine ring could form between Cys-17 and one of the three downstream threonine residues (positions 19, 20, or 21) in this compound researchgate.netnih.govresearchgate.net. This alternative bridging pattern would allow for the retention of a flexible hinge region, potentially facilitating pore formation as a mechanism of cell killing nih.gov.
Studies on incompletely modified forms of streptin, such as this compound', suggest that total activity may not be solely dependent on the complete modification of the propeptide, as these variants appear to retain inhibitory activity nih.gov.
Thioether bridges are generally more stable than peptide bonds and disulfide bridges, contributing to the enhanced stability of lantibiotics nih.govlambris.comcsmres.co.uk. This stability is particularly important for potential therapeutic applications, as it can lead to higher and more prolonged local concentrations of the peptide in the body csmres.co.uk.
Analysis of Didehydroalanine and Didehydrobutyrine Residues in this compound Activity
Didehydroalanine (Dha) and didehydrobutyrine (Dhb) residues are α,β-unsaturated amino acids formed by the dehydration of serine and threonine residues, respectively, during lantibiotic biosynthesis oup.comteagasc.iewikipedia.org. These residues are substrates for the subsequent formation of thioether bridges with cysteine residues oup.com.
While the primary role of Dha and Dhb residues in lantibiotics is as precursors for ring formation, they can also directly influence activity. In some lantibiotics, these dehydroamino acids are essential for biological activity oup.com. For instance, in nukacin ISK-1, (methyl)lanthionine residues and the tail region have been found to be essential for antimicrobial activity oup.com.
Studies on the Impact of Leader Peptide Processing on Mature Peptide Functionality
Lantibiotics are synthesized as precursor peptides containing an N-terminal leader peptide and a C-terminal core peptide (propeptide) oup.comresearchgate.net. The leader peptide is crucial for the recognition and interaction with the modification enzymes (dehydratases and cyclases) and transporters involved in lantibiotic biosynthesis and secretion oup.comnih.govresearchgate.net. Following post-translational modification of the core peptide, the leader peptide is cleaved off by a dedicated protease, releasing the mature, active lantibiotic oup.comresearchgate.netmdpi.com.
In the case of streptin, the precursor peptide contains a leader peptide consisting of 20 amino acid residues researchgate.netnih.govresearchgate.net. Two major forms of streptin have been identified: this compound, the fully processed 23-amino-acid peptide, and streptin 2, a form with three additional amino acids (TPY) at the N-terminus researchgate.netnih.gov. This suggests that the processing of the leader peptide can result in different mature forms.
Evidence suggests that the production of biologically active streptin is dependent on the concomitant expression of streptococcal proteinase (SpeB) by the producer strain Streptococcus pyogenes nih.gov. This implicates SpeB in the processing of the streptin prepeptide nih.gov. SpeB has been shown not to degrade the mature form of streptin but may be capable of cleaving the streptin leader peptide nih.gov. The formation of both streptin and streptococcal pyrogenic exotoxin B (SpeB) occurs principally during the stationary growth phase of S. pyogenes cultures, coinciding with maximal SpeB expression nih.gov.
In other lantibiotics, like subtilin, incomplete cleavage of the leader peptide has resulted in biologically inactive precursor peptides with leader peptide moieties of differing lengths still attached nih.gov. This highlights the importance of proper leader peptide processing for the generation of functional mature lantibiotics.
Comparative Structural-Functional Studies with Related Lantibiotics (e.g., Nisin)
Streptin is classified as a type A1 lantibiotic, belonging to the same group as nisin and subtilin researchgate.netroyalsocietypublishing.orgnih.govnih.gov. Comparative structural-functional studies with well-characterized lantibiotics like nisin provide valuable insights into the features that govern activity within this class.
Nisin, produced by Lactococcus lactis, is a widely studied lantibiotic with a broad spectrum of activity against Gram-positive bacteria teagasc.iewikipedia.orgnih.govatamanchemicals.com. It contains unusual amino acids including lanthionine, methyllanthionine, didehydroalanine, and didehydroaminobutyric acid, introduced by posttranslational modification wikipedia.org. Nisin A, a common variant, has 34 amino acid residues and contains five rings formed by thioether bridges, a three-residue flexible 'hinge' region, and a five-residue cationic tail crucial for activity nih.gov. Nisin inhibits bacterial growth by binding to lipid II, a precursor in cell wall biosynthesis, and forming pores in the membrane nih.govfishersci.ca.
Streptin differs structurally from nisin and subtilin in several ways. Notably, streptin contains a serine residue between the glycine and cysteine residues of the conserved LCTPGC motif, which is not present in nisin or subtilin nih.gov. As discussed in Section 6.1, the involvement of this serine in lanthionine bridge formation could lead to structural constraints different from those in nisin nih.gov.
Despite structural differences, streptin and nisin share some functional similarities as type A1 lantibiotics with antimicrobial activity against Gram-positive bacteria researchgate.netnih.govnih.gov. Both are modified by LanB and LanC type enzymes nih.gov. However, their mechanisms of action might differ. While nisin is known to form pores in the membrane, the unique structural features of streptin, particularly the potential bridging involving the additional serine residue, might suggest a different primary killing mechanism nih.gov.
Comparative studies of nisin variants have shown that modifications in the amino acid sequence and structure can impact activity and spectrum mdpi.comnih.gov. For example, shortening or extending the C-terminus of nisin A can affect its activity and ability to permeate cell membranes nih.gov. Nisin P, another natural variant, showed less potent antimicrobial activity compared to nisin A and H, potentially linked to its specific peptide structure teagasc.ie. These findings underscore the importance of specific structural elements, including the arrangement of thioether bridges and the presence of modified residues, in determining the biological activity of lantibiotics.
Understanding the similarities and differences in the structural features and mechanisms of action between this compound and related lantibiotics like nisin is crucial for elucidating the key determinants of their antimicrobial potency and for guiding the rational design of novel lantibiotic-based antimicrobial agents.
Table 1: Comparison of this compound and Nisin A Structural Features
| Feature | This compound | Nisin A |
| Peptide Length | 23 amino acids researchgate.netnih.gov | 34 amino acids wikipedia.orgatamanchemicals.com |
| Molecular Mass | 2,424 Da researchgate.netnih.gov | ~3354 Da atamanchemicals.comfishersci.canih.gov |
| Lanthionine/Methyllanthionine Bridges | Present researchgate.netnih.govresearchgate.net | Present wikipedia.orgresearchgate.net |
| Didehydroalanine (Dha) | Present researchgate.netnih.govresearchgate.net | Present teagasc.iewikipedia.org |
| Didehydrobutyrine (Dhb) | Present researchgate.netnih.govresearchgate.net | Present teagasc.iewikipedia.org |
| Conserved Motif | LCTPGC with additional Ser nih.gov | LCTPGC (in propeptide) nih.gov |
| Flexible Hinge Region | Potential constraint based on bridging nih.gov | Present nih.gov |
| Leader Peptide Length | 20 amino acids (precursor) researchgate.netnih.govresearchgate.net | 23 amino acids (precursor) wikipedia.org |
| Producer Organism | Streptococcus pyogenes researchgate.netnih.gov | Lactococcus lactis wikipedia.orgatamanchemicals.com |
| Classification | Type A1 Lantibiotic researchgate.netnih.govnih.gov | Type A1 Lantibiotic teagasc.ienih.gov |
Future Directions and Unexplored Avenues in Streptin 1 Research
Detailed Elucidation of Lantibiotic Regulatory Networks and Their Modulators
The regulatory mechanisms governing lantibiotic production are complex, and a detailed understanding of the Streptin 1 regulatory network is crucial for controlling its expression and potential production in engineered systems. Current knowledge indicates that this compound production is autoregulated, with the peptide itself capable of inducing its own biosynthesis. mdpi.comnih.govresearchgate.netnih.gov The genetic locus for streptin biosynthesis includes the structural gene srtA, which is widely distributed among S. pyogenes strains. mdpi.comnih.govnih.gov However, the presence of srtA does not always correlate with active streptin production, as some strains exhibit deficiencies, such as deletions in genes putatively involved in processing (srtB and srtC) and transport (srtT), or defective srtA transcription. nih.govnih.gov
Future research should focus on dissecting the precise molecular interactions within the this compound gene cluster and identifying all components of its regulatory network. This includes identifying the signaling pathways involved in autoregulation, the specific roles of srtB, srtC, and srtT in processing and transport, and the factors influencing srtA transcription. The apparent lack of a dedicated streptin-specific proteinase gene within the identified cluster, unlike other type A1 lantibiotics, also warrants further investigation to determine how the precursor peptide is cleaved to yield the mature this compound. nih.govnih.gov Advanced techniques in molecular biology, genetics, and bioinformatics, including transcriptomics and proteomics, can be employed to map the regulatory cascade and identify potential modulator molecules that influence streptin production. Understanding these intricate regulatory mechanisms could pave the way for optimizing this compound yield in controlled environments or engineered microbial hosts.
Investigating the Ecological Significance of this compound in Complex Microbial Communities
This compound's broad inhibitory activity against various streptococci suggests it plays a role in interspecies competition within microbial communities. mdpi.com Streptococcus pyogenes, the producer organism, inhabits various niches, including the human pharynx. The production of bacteriocins like streptin may provide a competitive advantage against other bacteria in these environments. mdpi.com
Unexplored avenues lie in comprehensively investigating the ecological significance of this compound within complex microbial communities, such as those found in the oral cavity or on the skin. Research could focus on how this compound production influences the structure and diversity of these communities. This involves studying the interactions between S. pyogenes strains producing active streptin and susceptible bacterial species in co-culture or in vivo models. Techniques like metagenomics and metatranscriptomics can provide insights into the shifts in community composition and gene expression profiles in the presence of this compound. caister.comfrontiersin.orgnih.govpreprints.org Furthermore, exploring the factors in the environment that trigger or modulate streptin production could shed light on its role in colonization dynamics and host interactions. mdpi.com Such studies would enhance our understanding of microbial ecology and the complex interplay between different bacterial species.
Exploring the Bioremediation Potential of this compound-Producing Organisms
While research has highlighted the bioremediation potential of certain microorganisms, particularly Streptomyces species, known for producing bioactive compounds capable of sequestering toxic metals and emulsifying oils, the specific application of this compound or this compound-producing Streptococcus pyogenes in bioremediation remains an unexplored avenue. mdpi.comresearchgate.net
Given that this compound is an antimicrobial peptide, its direct role in the degradation or sequestration of environmental pollutants is not immediately apparent based on current knowledge. However, future research could hypothetically explore indirect roles or novel applications. For instance, investigating if this compound-producing organisms can influence microbial communities involved in bioremediation processes, perhaps by inhibiting competing microbes, could be a speculative area of study. Alternatively, modifications of the this compound peptide or its integration into engineered systems might theoretically yield compounds with affinity for certain pollutants, though this is highly speculative and not supported by current research findings on this compound. At present, the bioremediation potential of this compound or its producer organism Streptococcus pyogenes is an open question with no established research findings.
Application of this compound as a Model System for Lantibiotic Research and Engineering
The characteristics of this compound make it a valuable potential model system for advancing the broader field of lantibiotic research and engineering. Its defined structure, known producing organism, identified gene cluster, and demonstrated autoregulatory function provide a foundation for detailed mechanistic studies. mdpi.comnih.govresearchgate.netnih.gov
Future research can leverage this compound to gain deeper insights into fundamental aspects of lantibiotic biology. This includes using it as a model to study the complex post-translational modifications involved in lantibiotic maturation, the mechanisms of their transport across the cell membrane, and the intricacies of their interaction with target cells. The challenges observed in achieving active streptin production in some srtA-positive strains nih.govnih.gov present a specific opportunity to use this compound as a model to understand and overcome bottlenecks in heterologous expression and engineering of lantibiotics. By using this compound as a testbed, researchers can develop and refine techniques for lantibiotic biosynthesis, modification, and production, which can then be applied to other lantibiotics with therapeutic or industrial potential.
Advances in High-Throughput Screening for Novel this compound Modulators (e.g., enhancing production in engineered strains)
High-throughput screening (HTS) plays a critical role in identifying compounds that can modulate biological processes, including the production or activity of natural products like lantibiotics. nih.govoup.comwiley.come-bookshelf.de Applying HTS approaches to this compound research holds significant potential for discovering novel modulators.
Future directions include developing and implementing HTS assays to identify small molecules or genetic factors that can enhance this compound production in Streptococcus pyogenes or in engineered host strains. Such screens could target components of the streptin regulatory network or pathways involved in precursor supply and post-translational modification. HTS could also be used to identify compounds that modulate the antimicrobial activity of this compound, potentially leading to the discovery of synergizing agents or inhibitors. Furthermore, computational approaches, such as machine learning, which are increasingly used in antimicrobial peptide discovery, could be applied to predict potential this compound modulators or to design peptide variants with improved properties. mdpi.com The integration of HTS with genetic engineering and synthetic biology techniques could significantly accelerate the discovery and development of strategies to optimize this compound production and explore its full potential.
Q & A
Q. How should researchers address batch effects in high-throughput screening of this compound derivatives?
- Methodological Answer : Randomize sample processing order across batches. Apply normalization methods (e.g., Combat, SVA) to correct for technical variability. Include inter-batch controls and validate hits in independent assays. Document batch metadata in public databases .
Tables: Key Considerations for this compound Research
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
